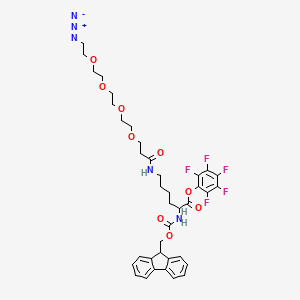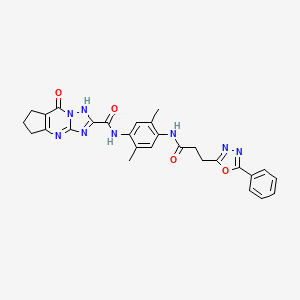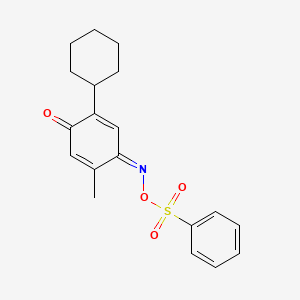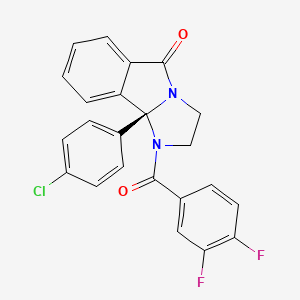
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is a cleavable 4-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound acts as a click chemistry reagent featuring an azide group, enabling it to engage in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) with alkyne-bearing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of Lysine: The amino group of lysine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
PEGylation: The protected lysine is then coupled with a PEG4 unit.
Azidation: The PEGylated lysine is reacted with azide to introduce the azide group.
Activation: The final step involves the activation of the carboxyl group with pentafluorophenyl (PFP) ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pH, and reaction time.
Purification: The product is purified using techniques such as chromatography and crystallization.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product
Análisis De Reacciones Químicas
Types of Reactions
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester undergoes several types of reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
CuAAc: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires DBCO or BCN-containing molecules.
Major Products Formed
CuAAc: Forms triazole-linked products.
Aplicaciones Científicas De Investigación
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester has a wide range of applications in scientific research:
Chemistry: Used as a click chemistry reagent for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of advanced materials and drug delivery systems
Mecanismo De Acción
The mechanism of action of N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester involves its role as a linker in ADCs. The azide group allows for specific and efficient conjugation with alkyne-containing molecules through CuAAc or SPAAC reactions. This enables the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target effects and enhancing therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-NH-Azide-PEG4-L-Lysine: Similar structure but lacks the PFP ester activation.
Fmoc-NH-Azide-PEG4-L-Lysine-DBCO: Contains a DBCO group instead of PFP ester.
Uniqueness
N-Fmoc-N'-(azido-PEG4)-L-Lysine-PFP ester is unique due to its combination of Fmoc protection, PEGylation, azide functionality, and PFP ester activation. This makes it highly versatile for various bioconjugation and click chemistry applications .
Propiedades
Fórmula molecular |
C38H42F5N5O9 |
|---|---|
Peso molecular |
807.77 |
Nombre IUPAC |
(2,3,4,5,6-pentafluorophenyl) 6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C38H42F5N5O9/c39-31-32(40)34(42)36(35(43)33(31)41)57-37(50)29(47-38(51)56-23-28-26-9-3-1-7-24(26)25-8-2-4-10-27(25)28)11-5-6-13-45-30(49)12-15-52-17-19-54-21-22-55-20-18-53-16-14-46-48-44/h1-4,7-10,28-29H,5-6,11-23H2,(H,45,49)(H,47,51) |
Clave InChI |
NOHZZMMQTNBKSR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Apariencia |
Solid powder |
Pureza |
>97% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-Fmoc-N'-(azido-PEG4)-L-Lysine- PFP ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









